molecular formula C4H7N3O B2363647 N-ethyl-1,3,4-oxadiazol-2-amine CAS No. 1851947-09-5

N-ethyl-1,3,4-oxadiazol-2-amine

Cat. No.: B2363647
CAS No.: 1851947-09-5
M. Wt: 113.12
InChI Key: FOOFYKFJNMAAQE-UHFFFAOYSA-N
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Description

N-ethyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-1,3,4-oxadiazol-2-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction between ethyl hydrazinecarboxylate and ethyl chloroformate in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and oxadiazole N-oxides .

Scientific Research Applications

N-ethyl-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: this compound is investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of agrochemicals and materials science

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1,3,4-oxadiazol-2-amine
  • N-propyl-1,3,4-oxadiazol-2-amine
  • N-phenyl-1,3,4-oxadiazol-2-amine

Uniqueness

N-ethyl-1,3,4-oxadiazol-2-amine is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

N-ethyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-2-5-4-7-6-3-8-4/h3H,2H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOFYKFJNMAAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851947-09-5
Record name N-ethyl-1,3,4-oxadiazol-2-amine
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